molecular formula C12H22N2O2 B2670164 Tert-butyl N-[[(1S,2S,4R)-7-azabicyclo[2.2.1]heptan-2-yl]methyl]carbamate CAS No. 2375247-98-4

Tert-butyl N-[[(1S,2S,4R)-7-azabicyclo[2.2.1]heptan-2-yl]methyl]carbamate

Cat. No.: B2670164
CAS No.: 2375247-98-4
M. Wt: 226.32
InChI Key: NMRGOYHLQKSBBA-AEJSXWLSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Tert-butyl N-[[(1S,2S,4R)-7-azabicyclo[2.2.1]heptan-2-yl]methyl]carbamate” is an organic compound . It is also known as "tert-Butyl (1R,2S,4S)-2-amino-7-azabicyclo [2.2.1]heptane-7-carboxylate" .


Molecular Structure Analysis

The molecular structure of this compound consists of a bicyclic heptane ring with an amino group and a carbamate group attached . The carbamate group is further substituted with a tert-butyl group .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 212.29 . Other physical and chemical properties such as boiling point, density, etc., are not available in the web search results .

Scientific Research Applications

Enantioselective Synthesis

This compound serves as a vital intermediate in the enantioselective synthesis of carbocyclic analogues of nucleosides and other bioactive molecules. It has been utilized for the synthesis of carbocyclic analogues of 2′-deoxyribonucleotides, highlighting its significance in creating nucleoside analogues with potential therapeutic applications (Ober et al., 2004).

Scalable Synthetic Routes

Significant improvements in scalable synthetic routes for producing enantiomerically pure intermediates demonstrate its industrial relevance. The development of efficient processes for synthesizing such intermediates underscores their importance in pharmaceutical manufacturing (William Maton et al., 2010).

Scaffold for Substituted Piperidines

The compound has been used as a scaffold for preparing substituted piperidines, showcasing its versatility in synthesizing diverse molecular structures. This application is crucial for developing novel compounds with potential pharmacological activities (Rianne A. G. Harmsen et al., 2011).

Mild and Efficient One-Pot Reactions

Its involvement in mild and efficient one-pot Curtius rearrangement reactions highlights its utility in synthesizing protected amines. Such reactions are pivotal in generating key intermediates for further chemical transformations (H. Lebel, Olivier Leogane, 2005).

Synthesis of Glutamic Acid Analogue

The synthesis of a glutamic acid analogue from L-serine using this compound underscores its role in creating constrained amino acid derivatives. This is particularly relevant in the design of peptidomimetics and related bioactive compounds (B. P. Hart, H. Rapoport, 1999).

Preparation of Biologically Active Intermediates

Its application in preparing intermediates for biologically active compounds, such as omisertinib, highlights its importance in drug discovery and development processes (Bingbing Zhao et al., 2017).

Safety and Hazards

The safety and hazards associated with this compound are not specified in the web search results .

Properties

IUPAC Name

tert-butyl N-[[(1S,2S,4R)-7-azabicyclo[2.2.1]heptan-2-yl]methyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)13-7-8-6-9-4-5-10(8)14-9/h8-10,14H,4-7H2,1-3H3,(H,13,15)/t8-,9+,10-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMRGOYHLQKSBBA-AEJSXWLSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1CC2CCC1N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NC[C@@H]1C[C@H]2CC[C@@H]1N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.